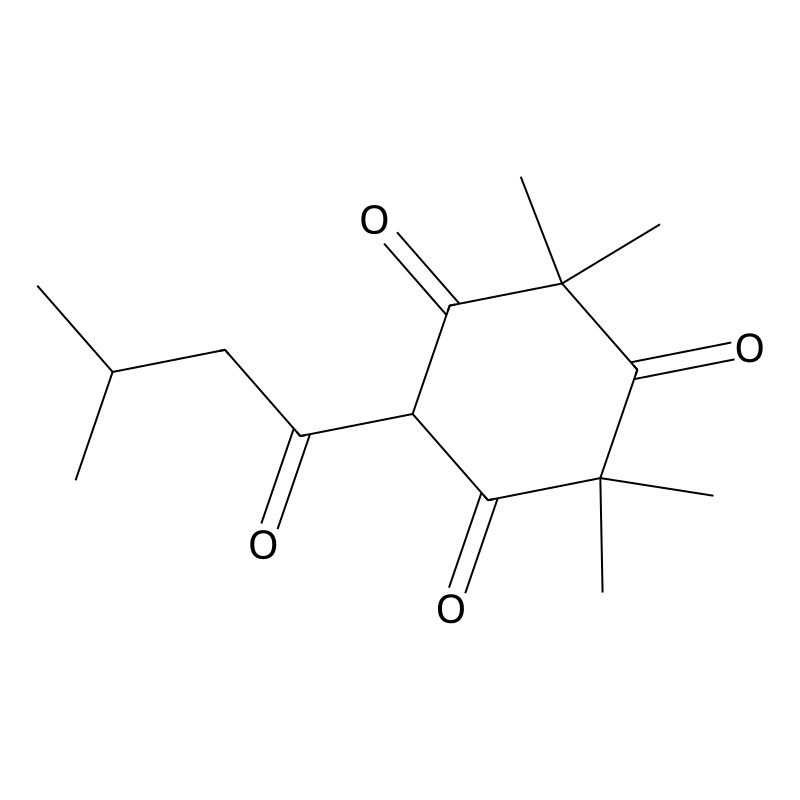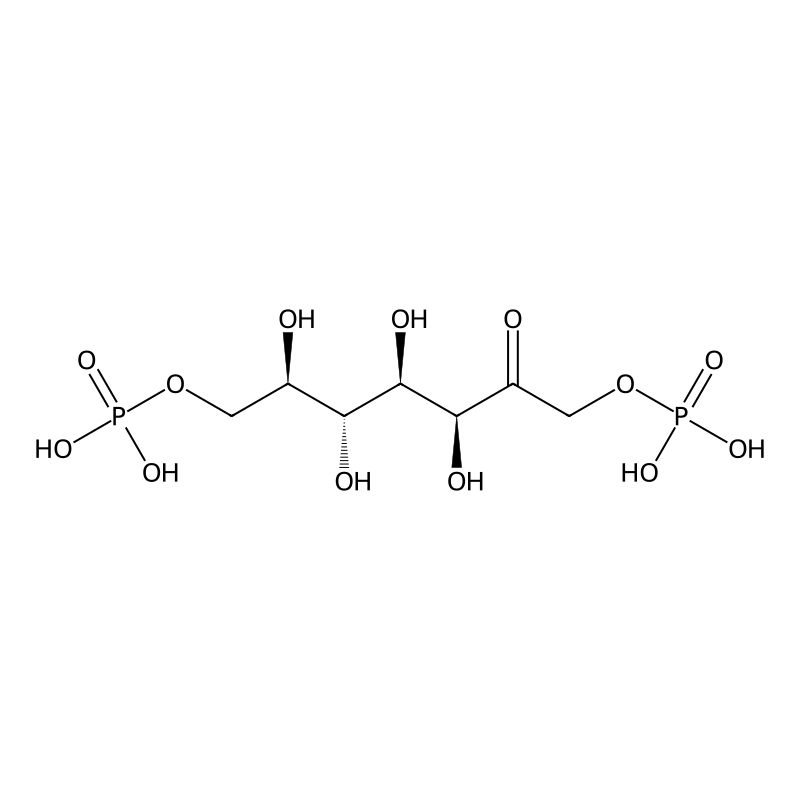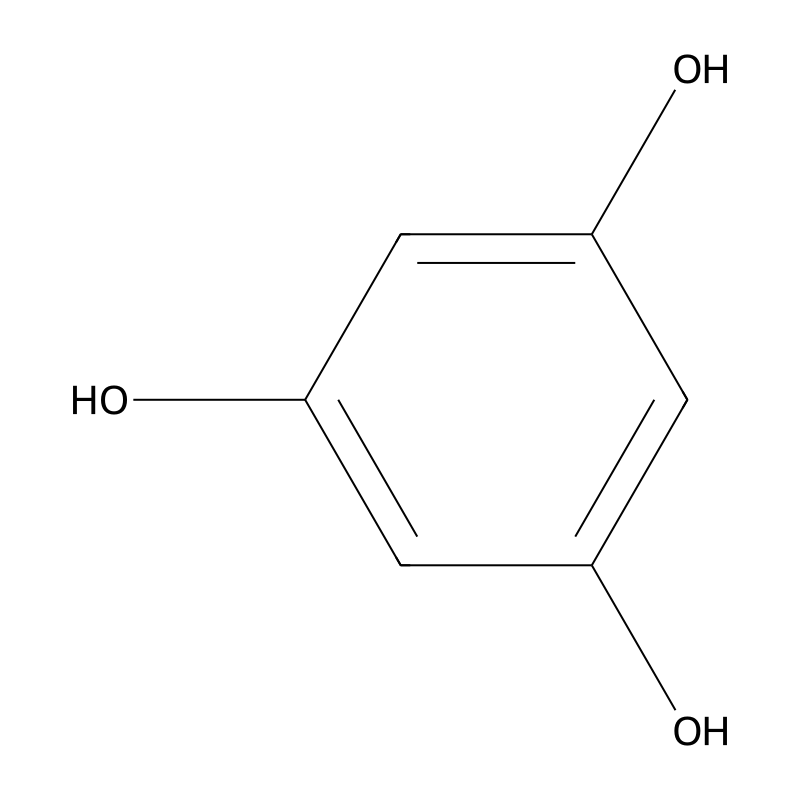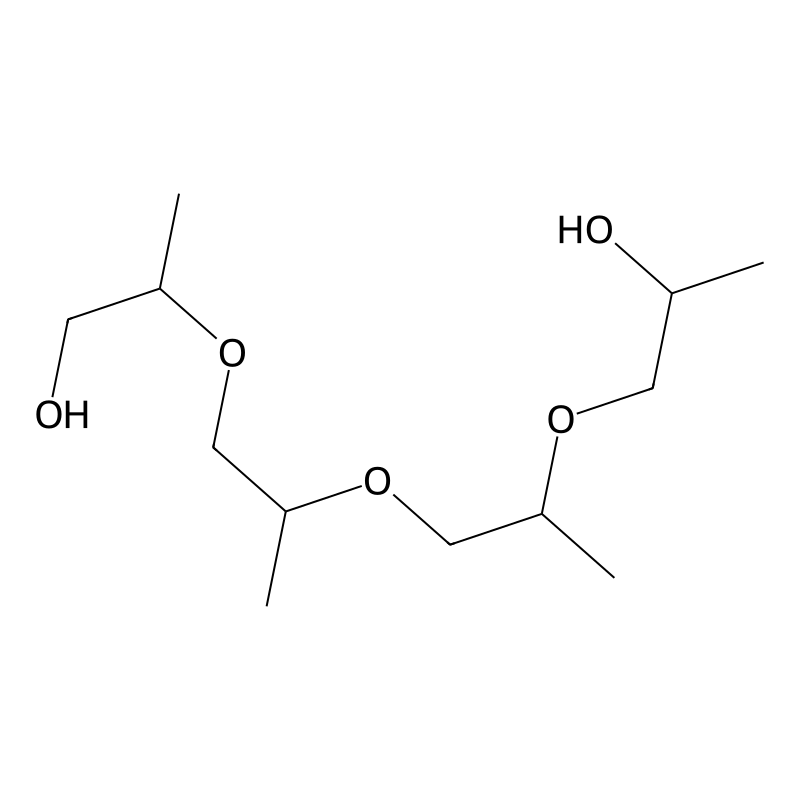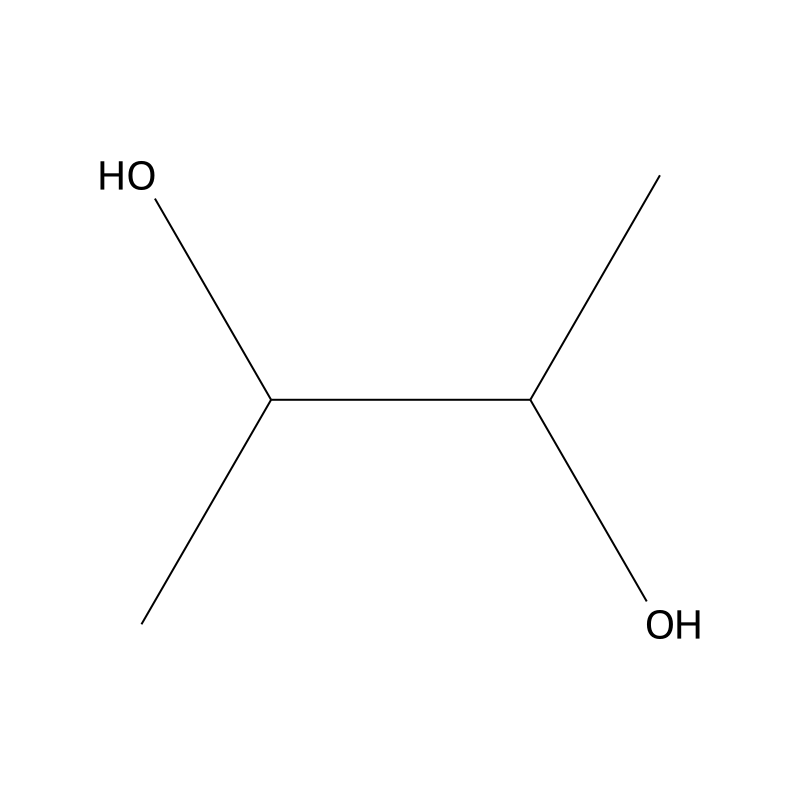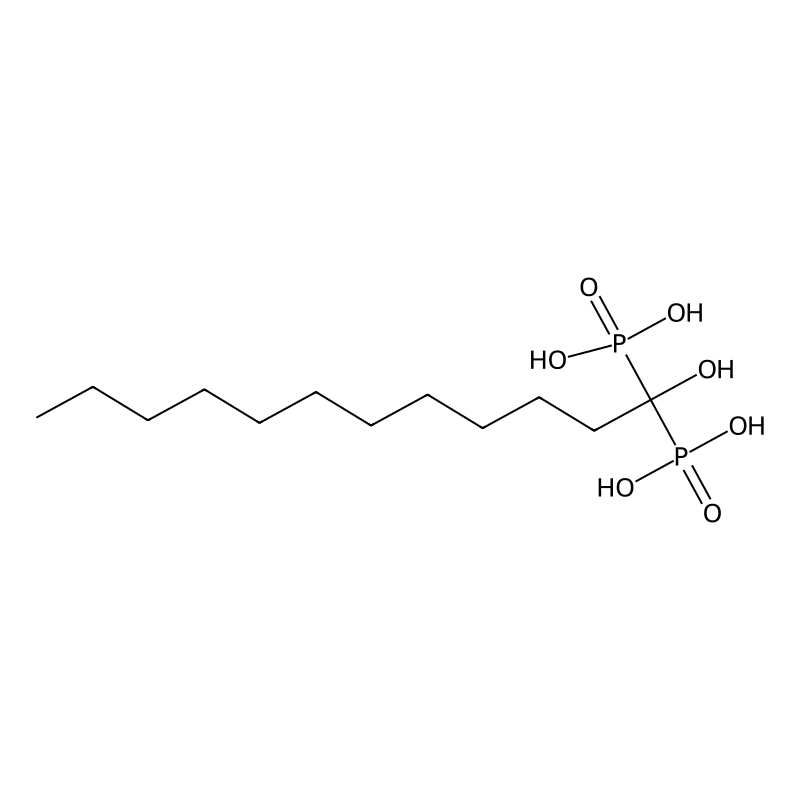Cesium formate
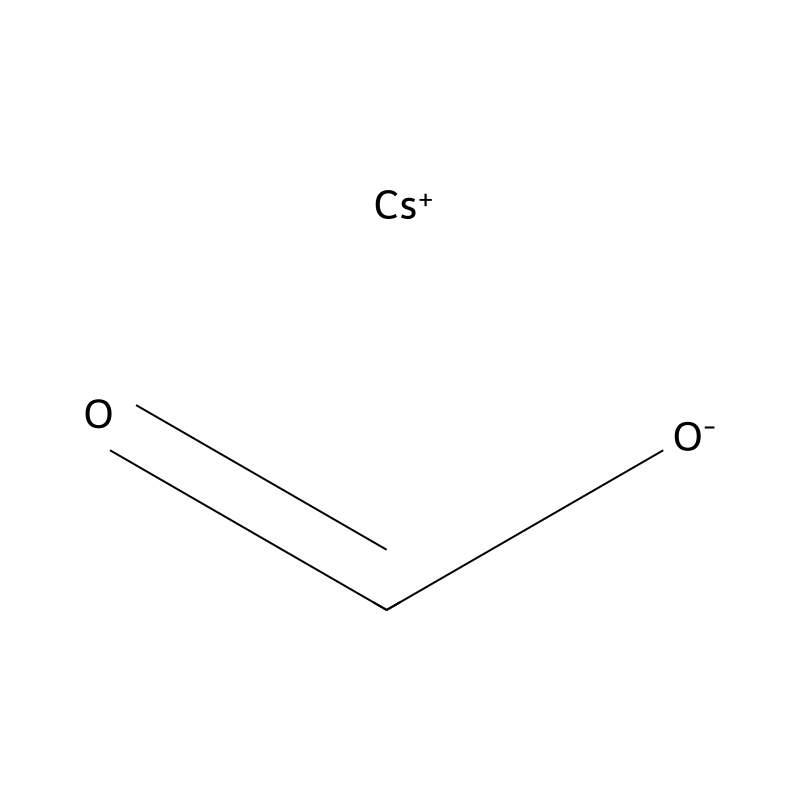
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Drilling Fluids and Completion Fluids:
- Oil and Gas Industry: Cesium formate solution, also known as cesium formate brine (CsFo), is primarily used in the oil and gas industry as a drilling fluid, drill-tip lubricant, and formation stabilizer. Its high density, environmental friendliness, and stability under high temperatures and pressures make it a valuable asset .
Precursor Material for Perovskite Crystals:
- Photovoltaics: Research explores the use of cesium formate as a precursor material for cesium tin iodide (CsSnI3), a promising perovskite crystal for highly efficient photovoltaic solar cells. Cesium formate offers advantages like improved film formation and control over crystal morphology, potentially leading to better performing solar cells .
Other Potential Applications:
- Emerging fields: Ongoing research investigates potential applications of cesium formate in various scientific fields. This includes its use as a:
Cesium formate is a chemical compound with the formula . It is a salt of cesium and formic acid, characterized by its white crystalline appearance. Cesium formate is soluble in water and has been studied for its unique properties, particularly in the context of industrial applications. As an alkali metal formate, it exhibits properties typical of salts derived from weak acids and strong bases, making it useful in various chemical contexts.
Uniqueness of Cesium Formate: What sets cesium formate apart is its high density and low viscosity compared to other alkali metal formates, making it particularly effective for use in high-pressure environments like oil drilling operations. Its unique properties enable it to maintain stability under extreme conditions where other salts might fail.
The synthesis of cesium formate can be achieved through multiple methods:
- Direct Reaction: Mixing cesium hydroxide with formic acid in aqueous solutions.
- Double Decomposition: Reacting cesium carbonate with formic acid.
- Hydrolysis: The hydrolysis of cesium cesioformate can also yield cesium formate.
- Patented Methods: Recent patents describe methods involving the conversion of cesium alum in deionized water to produce high-purity cesium formate solutions .
These methods vary in complexity and yield, allowing for flexibility depending on industrial or laboratory needs.
Cesium formate has several notable applications:
- Drilling Fluids: It is widely used in oil drilling as a component of drilling fluids due to its high density and low viscosity, which help stabilize boreholes .
- Chemical Precursor: Cesium formate serves as a precursor for synthesizing other compounds, including cesium tin iodide .
- Heat Transfer Fluids: Its properties make it suitable for use in heat transfer applications within industrial processes.
Studies on the interactions of cesium formate with other compounds have highlighted its role in various chemical environments. For instance, it can act as a stabilizing agent in drilling fluids by interacting with water molecules to enhance fluid properties . Additionally, interaction studies have shown that cesium formate can influence the solubility and reactivity of other salts in solution.
Several compounds share similarities with cesium formate, particularly other alkali metal formates. Here are some notable examples:
| Compound | Formula | Unique Features |
|---|---|---|
| Potassium Formate | Lower density; used similarly in drilling fluids. | |
| Sodium Formate | More common; less expensive; used in various applications. | |
| Lithium Formate | Lightweight; used in specialized
Physical Description Liquid
Hydrogen Bond Acceptor Count 2
Hydrogen Bond Donor Count 1
Exact Mass 178.91093126 g/mol
Monoisotopic Mass 178.91093126 g/mol
Heavy Atom Count 4
Related CAS
64-18-6 (Parent)
GHS Hazard Statements
Aggregated GHS information provided by 125 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.2%): Harmful if swallowed [Warning Acute toxicity, oral]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H371 (31.2%): May cause damage to organs [Warning Specific target organ toxicity, single exposure]; H373 (48%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Irritant;Health Hazard Other CAS
3495-36-1
Wikipedia
Cesium formate
General Manufacturing Information
Oil and gas drilling, extraction, and support activities
Synthetic dye and pigment manufacturing Formic acid, cesium salt (1:1): ACTIVE Dates
Modify: 2023-08-15
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
